molecular formula C20H17FN4O2S B2505306 methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 852167-74-9

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No. B2505306
M. Wt: 396.44
InChI Key: CDDFNVBHXGFQMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including condensation, chlorination, and esterification processes. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through such a sequence of reactions . Similarly, the synthesis of a compound with a 1,2,4-triazole ring was performed by reacting 2-cyanopyridine with N-phenylthiosemicarbazide, followed by esterification . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the indolyl and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-triazole rings has been extensively studied using X-ray crystallography. For example, the crystal structure of a related compound showed that the dihedral angles made by the triazole ring with two benzene rings are significant for the overall molecular conformation . The presence of substituents such as fluorophenyl groups can influence the geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Compounds with 1,2,4-triazole rings can undergo various chemical reactions, including those involving their thioester or thioether moieties. The reactivity of these groups can lead to further derivatization or the formation of complexes with metals, as seen in the synthesis of a Hg(II) complex using a related ligand . The thioester group in the compound of interest may similarly participate in nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their melting points, solubility, and spectroscopic data (FT-IR, 1H, and 13C NMR) . The presence of fluorine atoms can affect the compound's physical properties, such as its density and melting point, due to the high electronegativity of fluorine . Additionally, the thioester linkage may contribute to the compound's lipophilicity and potential membrane permeability.

Scientific Research Applications

Microwave-Assisted Synthesis and Analgesic Potential

A microwave-assisted synthesis of (benzylideneamino)triazole–thione derivatives of flurbiprofen, including the conversion of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid (flurbiprofen) to methyl 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoate and subsequent transformations, has been reported. This study also explored the analgesic activity of the synthesized compounds, revealing several potent analgesic agents (Zaheer et al., 2021).

Synthesis of Triazole Derivatives

The synthesis and physico-chemical characterization of various 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols and their derivatives were undertaken, emphasizing the novelty and individuality of the compounds obtained. The study involved a comprehensive approach, employing advanced physical-chemical methods to confirm the structures of the synthesized compounds (Bihdan & Parchenko, 2018).

Biological Activities and Applications

Anticonvulsant Activity

Research has been conducted on the anticonvulsant activity of specific 2-((5-(3-,4-fluorophenyl)-4-R2-1,2,4-triazole-3-yl)thio)-1-aryletanones. This study highlights the neuroprotective and membrane stabilizing effects of these compounds, providing insights into the relationship between the molecular structure and anticonvulsant activity (Bihdan, 2019).

Antioxidant and Antimicrobial Evaluation

A series of novel 4-substituted-1H-1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant and antimicrobial properties. Compounds displaying significant scavenging capacity and antimicrobial activity were identified, marking their potential in therapeutic applications (Baytas et al., 2012).

Antimicrobial Activities of Diazole Derivatives

The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles bearing indole moieties was accomplished through microwave-assisted synthesis. The synthesized compounds were then subjected to antimicrobial evaluation, underscoring the relevance of these compounds in addressing microbial infections (Gomha & Riyadh, 2011).

properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-12(19(26)27-2)28-20-24-23-18(25(20)14-9-7-13(21)8-10-14)16-11-22-17-6-4-3-5-15(16)17/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDFNVBHXGFQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate

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